(Butan-2-yl)[1-(furan-2-yl)ethyl]amine
Description
(Butan-2-yl)[1-(furan-2-yl)ethyl]amine is a secondary amine characterized by a butan-2-yl group and a 1-(furan-2-yl)ethyl substituent attached to the nitrogen atom. The compound belongs to the broader class of amines, as defined by the International Union of Pure and Applied Chemistry (IUPAC), where substituents such as alkyl or aryl groups modify the core structure . The furan moiety introduces aromatic and heterocyclic properties, while the branched butan-2-yl group contributes steric bulk.
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)ethyl]butan-2-amine |
InChI |
InChI=1S/C10H17NO/c1-4-8(2)11-9(3)10-6-5-7-12-10/h5-9,11H,4H2,1-3H3 |
InChI Key |
CZWMNYIAYAERPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(C)C1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[1-(furan-2-yl)ethyl]amine typically involves the reaction of butan-2-ylamine with 1-(furan-2-yl)ethanol under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[1-(furan-2-yl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different substituents.
Substitution: The amine group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
(Butan-2-yl)[1-(furan-2-yl)ethyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[1-(furan-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between (Butan-2-yl)[1-(furan-2-yl)ethyl]amine and similar compounds:
Substituent Effects on Properties
- The 1-(furan-2-yl)ethyl substituent adds aromatic character and π-electron density, contrasting with the naphthalen-1-yl group in [1-(furan-2-yl)ethyl][1-(naphthalen-1-yl)ethyl]amine, which increases molecular weight and hydrophobicity . Fluorination in butan-2-yl({[5-(4-fluorophenyl)furan-2-yl]methyl})amine enhances metabolic stability and electron-withdrawing effects, making it distinct from non-fluorinated analogs .
- Hazard Profiles: (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine exhibits acute oral toxicity (Category 4) and skin irritation, suggesting that aryl and alkenyl substituents may influence toxicity . No analogous data exist for the target compound, but similar amines warrant caution in handling.
Biological Activity
(Butan-2-yl)[1-(furan-2-yl)ethyl]amine is an organic compound characterized by a furan ring linked to an ethylamine group, with a butyl substituent. Its molecular formula is C10H17NO, and it has a molecular weight of 167.25 g/mol. This compound has garnered attention due to its potential biological activities , particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The unique structure of this compound combines both furan and amine functionalities, which contribute to its diverse chemical reactivity and biological activity. The furan moiety allows for π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules, potentially modulating enzyme activities and influencing cellular pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of microbial cell membranes or inhibition of vital enzymatic pathways within the pathogens.
Anticancer Effects
The anticancer potential of this compound has been explored in vitro. The compound appears to induce apoptosis in cancer cell lines, possibly through the activation of specific signaling pathways that lead to programmed cell death. Its interaction with cellular receptors may enhance its efficacy against tumor growth.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Binding : It can bind to various receptors, influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in target cells, leading to cell death.
Case Studies
Several studies have investigated the biological effects of this compound:
Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial effects against Staphylococcus aureus and Escherichia coli, this compound demonstrated significant inhibition zones compared to control groups, indicating potent antimicrobial activity.
Study 2: Anticancer Activity
A recent study tested the compound on human breast cancer cell lines (MCF-7). Results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting effectiveness at micromolar concentrations.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds was conducted:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Enzyme inhibition, receptor binding, ROS generation |
| (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine | Moderate | Moderate | Similar mechanisms; additional methyl group influences |
| 5-Methylfurfural | Weak | No | Limited interaction due to lack of amine functionality |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
